molecular formula C9H17NO5 B14814040 (2-Boc-aminoethoxy)-acetic acid

(2-Boc-aminoethoxy)-acetic acid

Cat. No.: B14814040
M. Wt: 219.23 g/mol
InChI Key: RJJLHULEKKKZIM-UHFFFAOYSA-N
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Description

General Context of (2-Boc-aminoethoxy)-acetic acid as a Chemical Building Block

As a chemical building block, this compound offers chemists a reliable and versatile tool for molecular construction. achemblock.combiochempeg.com Its structure is characterized by three key components: the Boc-protected amine, a two-carbon ethoxy linker, and a terminal acetic acid moiety. vulcanchem.com The Boc group is notably stable under a variety of reaction conditions but can be readily removed with mild acid, a critical feature in multi-step syntheses. chemicalbook.compeptide.com This allows for the sequential unveiling of the amine for further functionalization.

The presence of both a protected amine and a carboxylic acid in a single molecule makes it a heterobifunctional linker. biochempeg.com This dual functionality is highly sought after in the assembly of larger, more complex molecules, as it allows for controlled, stepwise conjugation to other chemical entities. biochempeg.com

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 2-(2-((tert-butoxycarbonyl)amino)ethoxy)acetic acid achemblock.comvulcanchem.com
CAS Number 142929-49-5 achemblock.comnextpeptide.com
Molecular Formula C₉H₁₇NO₅ achemblock.comvulcanchem.com
Molecular Weight 219.24 g/mol achemblock.comvulcanchem.com
Appearance White semi-solid achemblock.com
Purity ≥95% achemblock.com
SMILES CC(C)(C)OC(=O)NCCOCC(=O)O achemblock.com

Note: The data in this table is based on available information for this compound.

A closely related and often discussed compound is its longer polyethylene (B3416737) glycol (PEG) chain analogue, 2-[2-(2-Boc-aminoethoxy)ethoxy]acetic acid. This molecule, also known as Boc-NH-PEG2-CH2COOH, shares the same fundamental building block principles but with an extended hydrophilic spacer, which can enhance solubility in biological applications. biochempeg.comchemicalbook.com

Table 2: Chemical and Physical Properties of 2-[2-(2-Boc-aminoethoxy)ethoxy]acetic acid

PropertyValueSource
IUPAC Name 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetic acid nih.gov
CAS Number 108466-89-3 biochempeg.comnih.gov
Molecular Formula C₁₁H₂₁NO₆ biochempeg.comnih.gov
Molecular Weight 263.29 g/mol nih.govadvancedchemtech.com
Synonyms Boc-AEEA-OH, 8-tert-butyloxycarbonylamino-3,6-dioxaoctanoic acid biochempeg.com

Note: This table provides data for the related, longer-chain PEGylated compound for comparative context.

Significance of this compound in Contemporary Organic Synthesis

The significance of this compound in modern organic synthesis lies in its utility as a versatile linker and spacer molecule. vulcanchem.com In solid-phase peptide synthesis (SPPS), for instance, such building blocks are instrumental. vulcanchem.comgoogle.com The Boc protecting group strategy is a cornerstone of SPPS, allowing for the controlled, sequential addition of amino acids to a growing peptide chain. nbinno.com The ethoxy linker component can reduce steric hindrance during coupling reactions. vulcanchem.com

Furthermore, the heterobifunctional nature of this compound is critical in the development of sophisticated chemical probes and therapeutic agents. biochempeg.com A prominent area of application is in the construction of Proteolysis Targeting Chimeras (PROTACs). biochempeg.comchemicalbook.com PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein. Linkers derived from molecules like this compound are essential for connecting the target-binding ligand and the E3 ligase-recruiting moiety, and their length and composition can significantly impact the efficacy of the resulting PROTAC.

The ability to introduce a defined spacer with a protected amine allows for precise control over the final molecular architecture, which is paramount for achieving high purity and yield in the synthesis of complex biomolecules and pharmaceutical intermediates. nbinno.com The development of synthetic routes to produce derivatives of the deprotected form, [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), underscores the demand for these types of structures in various applications, including the synthesis of modified resins for solid-phase synthesis. google.comgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

2-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]acetic acid

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)6(10)4-14-5-7(11)12/h6H,4-5,10H2,1-3H3,(H,11,12)

InChI Key

RJJLHULEKKKZIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(COCC(=O)O)N

Origin of Product

United States

Iii. Advanced Applications of 2 Boc Aminoethoxy Acetic Acid in Chemical and Biochemical Synthesis

Application in Peptide Synthesis and Chemical Biology

In the fields of peptide synthesis and chemical biology, (2-Boc-aminoethoxy)-acetic acid serves as a versatile tool for creating modified peptides with tailored properties. Its incorporation can influence solubility, provide attachment points for other molecules, and act as a spacer to separate functional domains.

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise assembly of amino acids into a desired peptide sequence on a solid support. beilstein-journals.org The Boc/Bzl protection strategy is a classical and robust method used in SPPS. peptide.com In this scheme, the temporary Nα-amino group of the incoming amino acid is protected by the acid-labile Boc group, while side-chain functional groups are protected by more stable, benzyl-based groups. peptide.com

The integration of this compound into a growing peptide chain follows the standard principles of Boc-based SPPS. peptide.comchempep.com The synthesis cycle involves two main steps:

Deprotection: The Boc group on the resin-bound peptide or amino acid is removed, typically using a solution of 50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.comchempep.com This exposes a free amine terminus on the solid support.

Coupling: The carboxylic acid of the incoming Boc-protected building block—in this case, this compound—is activated using a coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) - DCC) and then reacted with the free amine on the resin to form a new peptide bond. sci-hub.se

After the coupling of this compound, the cycle can be repeated. Its own Boc group is removed with TFA to expose its amine, allowing the next amino acid in the sequence to be coupled. chempep.com This process allows for the precise insertion of the aminoethoxy-acetic acid moiety at any desired position within the peptide sequence.

Table 1: Properties of this compound for SPPS

Property Description Reference
Chemical Formula C9H17NO5
Protecting Group tert-butyloxycarbonyl (Boc) peptide.com
Functional Groups Protected Amine, Carboxylic Acid mdpi.com
Boc Cleavage Condition Moderate acid (e.g., Trifluoroacetic Acid - TFA) peptide.comchempep.com

| Role in SPPS | Hydrophilic spacer/linker building block | google.com |

The unique chemical structure of this compound makes it an excellent linker or spacer molecule in the design of complex peptide constructs. google.com Linkers are crucial for connecting different parts of a molecule without interfering with their individual functions. For example, a linker might be used to attach a therapeutic peptide to a molecule that improves its pharmacokinetic profile, or to tether a fluorescent dye for imaging studies. google.commdpi.com

The "aminoethoxy-acetic acid" portion of the molecule is essentially a mini-PEG (polyethylene glycol) unit. This imparts several beneficial properties:

Flexibility: The ethylene (B1197577) glycol-like chain is flexible, allowing the attached peptide and any conjugated molecule to adopt favorable conformations.

Hydrophilicity: The ether linkages increase the water solubility of the resulting peptide conjugate, which can be advantageous for peptides that are otherwise prone to aggregation. google.com

Biocompatibility: PEG-like structures are known to be biologically inert and can help reduce the antigenicity of the molecules to which they are attached. google.com

By incorporating this molecule, a defined spacing can be introduced between a peptide sequence and another functional moiety, such as a biotin (B1667282) tag for affinity purification, a cytotoxic drug for targeted delivery, or another peptide chain in the synthesis of branched or dimeric constructs.

The repetitive nature of SPPS makes it highly amenable to automation. nih.govresearchgate.net Automated peptide synthesizers perform the cycles of deprotection, washing, and coupling in a programmed, efficient manner. chemrxiv.org The use of this compound is fully compatible with these automated protocols. researchgate.net

In an automated synthesizer using Boc chemistry, the compound is simply treated as a non-standard amino acid derivative. It is placed in the synthesizer's rack of building blocks, and the machine's software is programmed to add it at the desired step in the sequence. The synthesizer will automatically deliver the necessary reagents for the coupling and subsequent deprotection steps in the correct order. sci-hub.sechemrxiv.org The robustness of Boc chemistry ensures high coupling efficiency, which is critical for the successful synthesis of long or complex peptides. nih.gov

Table 2: Example of an Automated SPPS Cycle for Incorporating the Linker

Step Action Typical Reagents/Solvents Purpose Reference
1 Swelling Dichloromethane (DCM) Prepares the resin for reaction. chempep.com
2 Boc Deprotection 50% TFA in DCM Exposes the N-terminal amine on the resin-bound peptide. peptide.comchempep.com
3 Washing DCM, Isopropanol (IPA) Removes excess TFA and byproducts. chempep.com
4 Neutralization 10% TEA in DCM Converts the amine from a TFA salt to a free base for coupling. chempep.com
5 Washing DCM Removes excess base. chempep.com
6 Coupling This compound, DCC/HBTU, DIEA in DMF Forms a new amide bond, incorporating the linker. sci-hub.sechemrxiv.org

Modifying the N-terminus of a peptide is a common strategy to alter its properties. jpt.com Such modifications can enhance stability against degradation by aminopeptidases, modulate biological activity, or serve as an attachment point for labels or other molecules.

This compound can be coupled to the N-terminus of a fully synthesized peptide chain. mdpi.com After this step, the Boc group on the linker itself can be removed, exposing a primary amine. This terminal amine is now spaced away from the main peptide sequence and can be selectively modified without affecting the rest of the peptide. For instance, a fatty acid could be attached to enhance membrane association, or a chelating agent could be added for radiolabeling. mdpi.com

When incorporated near or within secondary structures like α-helices, the flexible nature of the aminoethoxy linker can be significant. While it does not possess the specific dihedral angles (phi/psi) of a natural amino acid required to propagate the helix, its placement at the N-terminus of a helical region can provide a flexible tether for a functional group without disrupting the helical structure itself. This allows for the strategic positioning of moieties that may need to interact with other binding partners or cellular components.

Role in Nucleic Acid Analogue Synthesis

The versatility of this compound extends beyond peptides to the synthesis of nucleic acid analogues, which are molecules that mimic the structure and function of DNA and RNA.

Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the natural sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine chain, to which the nucleobases are attached. chemrxiv.org This polyamide backbone is uncharged, which allows PNAs to bind to complementary DNA and RNA strands with very high affinity and specificity. chemrxiv.org

The synthesis of PNAs is often carried out on a solid support using methodologies adapted from peptide synthesis, including the use of Boc-protected monomers. nih.gov In this context, this compound can be incorporated into a PNA sequence as a flexible, hydrophilic linker. mdpi.com Its role can be to:

Create PNA-peptide conjugates: The linker can bridge a PNA strand and a peptide, for example, a cell-penetrating peptide to facilitate delivery into cells. chemrxiv.org

Introduce flexibility: It can be inserted within a PNA strand to act as a flexible hinge, which can be useful in the design of PNA-based probes and nanostructures.

Space PNA strands: In applications requiring multiple PNA strands, it can serve as a spacer to connect them.

The synthesis protocol is analogous to its use in SPPS, where it is treated as a monomer and coupled using standard activation agents to the terminal amine of the growing PNA chain. nih.gov

Table 3: List of Mentioned Compounds

Compound Name Abbreviation
This compound
tert-butyloxycarbonyl Boc
Trifluoroacetic acid TFA
Dichloromethane DCM
Dicyclohexylcarbodiimide DCC
Triethylamine TEA
N,N-Dimethylformamide DMF
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU
N,N-Diisopropylethylamine DIEA
Polyethylene (B3416737) glycol PEG
Peptide Nucleic Acid PNA

Advanced Applications of this compound in Chemical and Biochemical Synthesis

This compound , a bifunctional molecule featuring a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid, serves as a versatile building block in various advanced synthetic applications. Its unique structure, incorporating a flexible ethoxy linker, allows for its use as a spacer in complex molecular architectures, facilitating the synthesis of novel compounds with tailored properties.

Conjugation of oligoethers to PNA structures

The hydrophilic nature of oligoethers makes them attractive for conjugation to Peptide Nucleic Acids (PNAs) to improve their aqueous solubility and hybridization properties. mdpi.com this compound and its derivatives are instrumental in this process.

One strategy involves the post-assembly coupling of oligoether building blocks to PNA. For instance, the building block 2-(2-(2-(benzoyloxy)ethoxy)ethoxy)acetic acid has been used for the multiple attachment of 2-(2-(2-hydroxyethoxy)ethoxy)acetyl groups to both the N-terminal and β-amino groups of diaminopropionic acid residues within a PNA sequence. mdpi.com This approach allows for the introduction of multiple oligoether chains, enhancing the desired properties.

Furthermore, new oligoether-functionalized amino acids can be synthesized using this compound derivatives. These functionalized monomers can then be incorporated directly during automated PNA synthesis, offering a streamlined method for producing oligoether-PNA conjugates. mdpi.com This method also allows for the combination of different oligoethers and co-conjugation of other functional molecules. mdpi.com

Development of chemically modified PNA for DNA detection

The unique characteristics of Peptide Nucleic Acids (PNAs), such as their high binding affinity and specificity to DNA and RNA, make them excellent candidates for the development of diagnostic probes. beilstein-journals.orgnih.gov Chemical modifications of PNAs are crucial for enhancing their performance in DNA detection assays. nih.gov

This compound and its analogues play a role in creating these modified PNAs. The incorporation of linkers and spacers derived from this compound can improve the solubility and reduce steric hindrance of the PNA, facilitating its interaction with target DNA sequences. vulcanchem.com The neutral backbone of PNA, a result of its N-(2-aminoethyl)glycine repeating units, eliminates electrostatic repulsion, leading to more stable PNA-DNA duplexes compared to DNA-DNA duplexes. pnabio.com This enhanced stability is a key factor in the development of highly sensitive and specific DNA detection methods.

The ability to introduce various functional groups through chemical modification allows for the attachment of labels, such as fluorescent dyes, to the PNA probe, enabling the detection of hybridization events. beilstein-journals.org

Utility in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a valuable tool in the multifaceted field of drug discovery and medicinal chemistry.

Intermediate for the synthesis of novel pharmaceutical compounds

This compound serves as a key intermediate in the synthesis of a wide array of pharmaceutical compounds. chemimpex.com Its bifunctional nature, with a protected amine and a reactive carboxylic acid, allows for its sequential or orthogonal functionalization, making it a versatile scaffold for building complex molecules. vulcanchem.com The ethoxy linker provides flexibility and can influence the pharmacokinetic properties of the final compound. vulcanchem.com

Application in the design and synthesis of bioactive molecules

Role in lead compound discovery and optimization

In the process of drug discovery, lead compounds are initial hits that exhibit promising biological activity but often require further refinement to improve their drug-like properties. danaher.combiobide.com this compound can be incorporated into lead structures to modify their physicochemical properties, such as solubility and membrane permeability. vulcanchem.com This process of lead optimization is critical for transforming a promising lead into a viable drug candidate with improved efficacy and a favorable safety profile. nih.gov Computational methods, such as molecular docking and free energy perturbation calculations, can guide the rational design of new analogues incorporating this versatile building block. nih.govnih.gov

Incorporation into Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)

The fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) represent cutting-edge therapeutic modalities.

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. youtube.comnih.gov A PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two. nih.gov this compound is a component listed in the context of PROTACs, suggesting its use as a building block for the linker. The nature of the linker is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation. nih.gov

Utility in Drug Discovery and Medicinal Chemistry

Development of specific protein-binding chimeras (e.g., Phosphatase Recruiting Chimeras - PHORCs)

The development of chimeric molecules that can recruit specific enzymes to a protein of interest is a cutting-edge area of chemical biology and drug discovery. Phosphatase Recruiting Chimeras (PHORCs) are a class of such molecules designed to induce the dephosphorylation of specific protein targets. The linker component of these chimeras is critical for their function, as it must correctly position the phosphatase and the target protein to facilitate the enzymatic reaction.

The deprotected form of this compound, known as 8-Amino-3,6-dioxaoctanoic acid or Amino-PEG2-acetic acid, serves as a valuable, flexible linker in the synthesis of PHORCs. nih.gov Research has shown its utility in constructing peptide-based PHORCs. For instance, it has been used to connect an endogenous binding motif, such as the HSP90 C-terminal peptide (TSRMEEVD), to a phosphatase-recruiting element. The hydrophilic and flexible nature of the ethoxy chain is crucial for ensuring proper orientation and distance between the two ends of the chimera, which is a key determinant of the efficiency of the dephosphorylation event. nih.gov While still an emerging field, the use of such linkers is a key strategy in advancing PHORC development from proof-of-concept to potential therapeutic applications. nih.gov

Table 1: Application of this compound derivative as a Linker in Chimeric Molecules

Chimera Type Linker Used Function Research Finding
PHORC Amino-PEG2-acetic acid Connects a protein-binding motif to a phosphatase-recruiting peptide. Successfully linked HSP90 C-terminal peptide to a recruiting element, demonstrating its utility in PHORC design.

Contributions to Polymer and Materials Science

The distinct functionalities of this compound make it a valuable monomer and modifying agent in the synthesis and functionalization of advanced polymers and materials.

In solid-phase synthesis, the properties of the resin support are paramount to the success of the synthesis. This compound derivatives, particularly after deprotection to reveal the amine or conversion to other functional forms like Fmoc-AEEA, are used to create advanced resins with optimized properties. google.com A key application is in the synthesis of polystyrene-polyethylene glycol (PEG) hybrid resins, often called PPL resins. google.com

These resins combine the mechanical stability of a polystyrene core with the hydrophilic and flexible nature of PEG chains. google.com The incorporation of the aminoethoxy acetic acid moiety imparts a "PEG-like" character, which improves resin swelling in a variety of solvents and enhances reaction kinetics, particularly in solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS). google.comgoogle.com By attaching these linkers to an aminomethylated polystyrene resin, chemists can create supports that are more compatible with biomolecules and can lead to higher yields and purities of the final product. google.com Different loading capacities, including "high-load" varieties, can be achieved by controlling the synthetic strategy, for example, by using amino acids like ornithine as a branching point before attaching the linker. google.comgoogle.com

This compound can be incorporated into polymer backbones, either as a monomer or as a post-polymerization modification agent, to introduce specific functional groups. This modification can fundamentally alter the material's properties. The introduction of the ethoxy chain enhances hydrophilicity and flexibility, while the terminal Boc-protected amine, once deprotected, provides a reactive handle for further functionalization.

This strategy is part of a broader field where polymer backbones are modified with amino-acid-derived units to create materials with specific biological interactions. nih.gov For example, modifying polymers with amino acid derivatives can influence their pH response, hydrolytic stability, and interaction with cells. While research has utilized various amino acid derivatives like N-Boc-L-glutamic acid to create zwitterionic polymers with low-fouling properties and cancer cell specificity, the principle remains the same. nih.gov The use of this compound allows for the introduction of a flexible, hydrophilic PEG-like spacer, which can be critical for applications requiring specific spatial arrangements of functional groups.

Amphiphilic molecules, which possess both hydrophilic and hydrophobic regions, are of great interest for the delivery of biomolecules like DNA and siRNA. The hydrophilic PEG-like structure derived from this compound is particularly useful in this context. google.com PEGylated DNA adducts have been explored for gene delivery applications. google.com

The general strategy involves creating block copolymers where one block is hydrophilic (like a PEG chain) and the other is hydrophobic. These copolymers can self-assemble in aqueous environments to form nanoparticles or other structures that can encapsulate therapeutic biomolecules. The hydrophilic PEG shell shields the cargo from degradation and reduces non-specific interactions in a biological environment. Recent research in this area includes the synthesis of amphiphilic copolymers from poly-amido-saccharides and poly(lactic acid) that self-assemble into mucoadhesive nanoparticles for drug delivery. nih.gov The incorporation of linkers derived from this compound into such systems can provide the necessary hydrophilic character and a reactive terminus for conjugation.

Applications in Bioconjugation and Molecular Probe Development

Bioconjugation is the process of linking biomolecules to other molecules, such as drugs, imaging agents, or probes. The bifunctional nature of this compound makes it an ideal linker for these applications.

The deprotected form of the compound, Amino-PEG2-acetic acid, provides a primary amine and a carboxylic acid, which are two of the most versatile functional groups for bioconjugation. chemicalbook.com The carboxylic acid can be activated (e.g., with EDC or HATU) to react with primary amines on a biomolecule (such as the side chain of a lysine (B10760008) residue) to form a stable amide bond. chemicalbook.com Conversely, the amine group can react with carboxylic acids, activated esters, or other electrophiles on a drug or imaging agent.

This strategy has been employed in several advanced applications:

Antibody-Drug Conjugates (ADCs): The linker can be used to attach a potent cytotoxic drug to a monoclonal antibody, directing the drug specifically to cancer cells.

Peptide Nucleic Acid (PNA) Probes: It is used to modify PNA probes, which are synthetic analogs of DNA used for detection. The oligoether chain can improve the solubility and hybridization properties of the probe. chemicalbook.commdpi.com

Development of CovX-Bodies: The linker has been used in the preparation of kappa agonist CovX-bodies, a therapeutic platform that links a pharmacophore to an antibody fragment. chemicalbook.com

The length and chemical nature of the linker are critical for the function of the final conjugate, and the two-unit ethylene glycol spacer of this compound often provides the optimal balance of flexibility and hydrophilicity.

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation/Synonym
This compound Boc-AEEA-OH
8-Amino-3,6-dioxaoctanoic acid Amino-PEG2-acetic acid, H-AEEA-OH
Fluorenylmethoxycarbonyl-[2-(2-aminoethoxy)ethoxy] acetic acid Fmoc-AEEA
Polystyrene-polyethylene glycol PEG-PS, PPL
N-Boc-L-glutamic acid -
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU

Synthesis of affinity reagents and molecular probes (e.g., biotinylated HaloLigands, fluorescent indicators)

The utility of this compound as a short, hydrophilic spacer is prominently featured in the synthesis of bespoke affinity reagents and molecular probes. These tools are indispensable for detecting, isolating, and studying biological molecules. The linker's role is to connect a reporter molecule (like biotin or a fluorophore) to a reactive group that targets a specific biomolecule, ensuring that both moieties can function optimally without steric hindrance.

Biotinylated HaloLigands: The HaloTag system is a powerful tool for protein analysis, relying on the covalent attachment of a synthetic ligand to the engineered HaloTag protein. nih.gov For affinity purification applications, this ligand is often appended with biotin, which binds with extremely high affinity to streptavidin. The linker connecting the biotin and the chloroalkane reactive group of the HaloTag ligand is critical for successful application. nih.govbiorxiv.org A linker derived from this compound provides a flexible, hydrophilic spacer that facilitates the interaction between the biotinylated ligand and streptavidin beads. promega.com Research on various biotin-HaloTag ligands has demonstrated that the length and nature of the linker significantly impact the efficiency of both cellular labeling and subsequent streptavidin-based pulldown. biorxiv.orgpromega.com While commercially available ligands have shown variable success in engaging with streptavidin after labeling a target protein, linkers with extended and flexible spacers, such as PEG-based linkers, can offer superior performance in pull-down assays by minimizing steric hindrance and preserving protein activity during immobilization. biorxiv.orgpromega.com

The synthesis of such a biotinylated HaloLigand would involve a multi-step process where the Boc-protected amine of this compound is first deprotected. The resulting free amine is then acylated with an activated biotin derivative. Subsequently, the carboxylic acid end of the linker is activated and reacted with the amine group on a chloroalkane moiety to complete the synthesis of the final ligand.

Component Function Relevance of this compound
Biotin High-affinity tag for streptavidin-based detection and purification.Connected via the linker.
Linker Provides spatial separation between biotin and the target protein, enhancing accessibility.The hydrophilic, flexible nature of the PEG-like linker improves solubility and facilitates the biotin-streptavidin interaction. promega.com
Chloroalkane Reactive group for covalent attachment to the HaloTag protein.Connected to the biotin-linker conjugate.

Fluorescent Indicators: In a similar fashion, this compound can be used to synthesize fluorescent probes. Its deprotected form, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid, has been identified as a component in fluorescent probes designed for applications like electrochemical impedance spectroscopy and fluorescence resonance energy transfer (FRET) measurements. promega.com In these constructs, the linker separates a fluorophore from a targeting moiety, preventing quenching and allowing for sensitive detection of binding events or changes in the molecular environment.

Facilitating stable complex formation with biological targets for advanced therapeutic agents

A critical challenge in the development of advanced therapeutics, such as Proteolysis Targeting Chimeras (PROTACs), is ensuring the formation of a stable and productive complex between the therapeutic molecule, the target protein, and a cellular effector protein. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. promega.com This action is mediated by a linker that connects a ligand for the target protein to a ligand for the E3 ligase. promega.com

The linker is not merely a passive spacer but plays a crucial role in the stability and geometry of the resulting ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov The length, rigidity, and chemical composition of the linker are determining factors for the efficacy of the PROTAC. promega.com Linkers based on polyethylene glycol (PEG), such as the one derived from this compound, are frequently employed in PROTAC design.

Key Roles of the this compound-derived Linker in PROTACs:

Stabilization of the Ternary Complex: The flexibility of a PEG-based linker can accommodate the optimal positioning of the target protein and the E3 ligase, enhancing the stability of the ternary complex required for efficient ubiquitination. nih.gov

Solubility and Permeability: The hydrophilic nature of the ethoxy units improves the physicochemical properties of the PROTAC, which often include large, complex ligands, thereby enhancing solubility and cell permeability. nih.gov

Optimization of Degradation Efficiency: The specific length of the linker is critical. A linker that is too short may cause steric clashes that prevent the formation of the ternary complex, while one that is too long might lead to unproductive binding modes. The defined two-ethoxy-unit length of a linker derived from this compound provides a specific building block for the systematic optimization of PROTAC potency.

Research has shown that modifying the linker length by even a single ethylene glycol unit can abolish the degradation of one target protein while preserving activity against another, highlighting the linker's role in determining selectivity. promega.com Therefore, the use of well-defined linkers like this compound is essential for the rational design of next-generation therapeutic agents that rely on inducing stable protein-protein interactions. biorxiv.org

PROTAC Component Function Influence of the this compound-derived Linker
Target Protein Ligand ("Warhead") Binds to the protein of interest.The linker connects this ligand to the E3 ligase ligand. promega.com
Linker Spatially orients the two ligands to enable ternary complex formation.Its length and flexibility are critical for complex stability and degradation efficiency. nih.gov
E3 Ligase Ligand ("Anchor") Recruits the cellular degradation machinery.The linker's properties can influence the overall solubility and pharmacokinetic profile of the entire molecule. nih.govpromega.com

Iv. Advanced Structural Modifications and Derivatization Strategies for 2 Boc Aminoethoxy Acetic Acid

PEGylation and Polyethylene (B3416737) Glycol (PEG) Linker Design

PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of peptides, proteins, and small molecule drugs. (2-Boc-aminoethoxy)-acetic acid and its derivatives serve as fundamental units in the construction of PEG linkers. jenkemusa.com

This compound is a foundational short PEG linker, often denoted as a PEG1 linker. polyethyleneglycolpeg.com The core principle of its use in PEGylation involves leveraging its two functional groups in a step-wise fashion. Initially, the carboxylic acid moiety can be activated and coupled to a target molecule, such as a peptide or a drug. The tert-butoxycarbonyl (Boc) protecting group on the amine remains stable during this process.

Following the initial conjugation, the Boc group is removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to expose the primary amine. researchgate.netchemistrysteps.com This newly freed amine then becomes available for further modification. It can be coupled with another molecule, or more commonly, with an activated PEG chain of a desired length. This sequential approach allows for the precise construction of drug-linker-PEG conjugates.

Derivatives like H2N-PEG2-CH2COOH, which is 2-(2-(2-Aminoethoxy)ethoxy)acetic acid, are also extensively used. These longer, yet monodisperse, PEG linkers are synthesized by adding ethylene (B1197577) glycol units. acs.org The process often involves protecting the amine group (e.g., with Fmoc or Boc), followed by reactions to build the oligo-ethylene glycol chain and terminate it with a carboxylic acid. google.comgoogle.com These linkers are crucial in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise spacing between the targeting moiety and the payload is critical.

The length of the PEG spacer, often constructed from repeating aminoethoxy acetic acid units or longer PEG chains attached to it, significantly impacts the biological and physical properties of the final conjugate.

Key Influences of PEG Spacer Length:

Binding Affinity and Activity: The flexibility and length of the PEG chain can influence how a conjugated ligand interacts with its receptor. A short PEG linker might lead to stronger interactions with a target receptor compared to a longer one, which could potentially mask the biologically active site. nih.govnih.gov Conversely, for some nanocarrier systems, longer PEG linkers (e.g., 10 kDa) have been shown to enhance tumor accumulation in vivo compared to shorter linkers (2 kDa or 5 kDa). dovepress.com

Conformation and Self-Assembly: In the context of peptide conjugates, the length of the PEG chain can dictate the secondary structure and self-assembly behavior. For example, studies on PEGylated peptides have shown that different PEG chain lengths (n=5, 11, or 27 ethylene glycol units) result in different packing motifs. acs.org

Table 1: Impact of PEG Spacer Length on Conjugate Properties

PropertyEffect of Shorter PEG Spacer (e.g., 0.65-2 kDa)Effect of Longer PEG Spacer (e.g., 5-10 kDa)Reference Example
Receptor InteractionMay result in stronger interactions and higher T cell proliferation for nanoparticle-based antigen delivery. nih.govMay risk masking the biologically active site, potentially impairing binding affinity. nih.govAntigen-loaded nanoparticles targeting dendritic cells. nih.gov
In Vivo Tumor TargetingLower tumor accumulation for some liposomal drug delivery systems. dovepress.comSignificantly increased tumor accumulation and reduced tumor size for folate-conjugated liposomes. dovepress.comDoxorubicin-loaded, folate-conjugated liposomes in tumor-bearing mice. dovepress.com
HydrophilicityProvides a baseline increase in water solubility.Further enhances hydrophilicity with increasing chain length. nih.gov68Ga-labeled bombesin (B8815690) analogs showed increased hydrophilicity as PEG length increased from di- to triethylene glycol. nih.gov
"Stealth" EffectLess pronounced stealth effect, potentially leading to higher uptake by phagocytic cells. nih.govMore effective at reducing opsonization and increasing circulation time due to better surface coverage (brush conformation). nih.govAntibody-based nanocarriers for dendritic cell targeting. nih.govresearchgate.net

Functionalization at Amine and Carboxylic Acid Moieties

The synthetic utility of this compound stems from the orthogonal reactivity of its two terminal functional groups.

The primary amine in this compound is masked by the tert-butoxycarbonyl (Boc) group. This protecting group is crucial as it is stable under basic and nucleophilic conditions, allowing for reactions at the carboxylic acid terminus without affecting the amine. researchgate.net

The key reaction involving the amine is its deprotection. This is efficiently achieved under mild acidic conditions, most commonly using trifluoroacetic acid (TFA). chemistrysteps.com The mechanism involves protonation of the Boc group, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide, regenerating the free amine. chemistrysteps.com

Once deprotected, the free amine is a potent nucleophile and can undergo a wide variety of conjugation reactions: youtube.com

Amide Bond Formation: Reacts with activated carboxylic acids (e.g., NHS esters) or with carboxylic acids in the presence of coupling agents to form stable amide bonds.

Urea (B33335) Formation: Reacts with isocyanates. researchgate.net

Reaction with Carbonyls: Can be reacted with aldehydes or ketones to form Schiff bases, which can then be reduced to stable secondary amines.

This reactivity is fundamental to its role as a linker, allowing it to be attached to a second molecule of interest after the first has been coupled via the carboxylic acid group.

The carboxylic acid moiety of this compound is the primary site for the initial conjugation step. While the amine is protected, the carboxylic acid can be activated to react with nucleophiles, predominantly primary amines on target molecules like peptides or drugs, to form a stable amide bond. bachem.com

Common activation and coupling methods include:

Carbodiimide (B86325) Chemistry: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in conjunction with additives like N-hydroxysuccinimide (NHS). bachem.com EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by an amine. The resulting urea byproduct from EDC is water-soluble, simplifying purification. bachem.com

Active Ester Formation: The carboxylic acid can be pre-activated by converting it into an N-hydroxysuccinimide (NHS) ester. These active esters are stable enough to be purified but readily react with primary amines to form amide bonds.

The efficiency of these coupling reactions allows this compound to be securely attached to a substrate while the protected amine awaits the next synthetic step. jenkemusa.com

Beyond its native amine and carboxyl functionalities, the this compound scaffold can be further modified to introduce other reactive groups. A notable example is the introduction of hydroxylamine (B1172632) moieties.

While direct conversion on the this compound structure is not commonly documented, general synthetic strategies can be applied. For instance, N,O-hydroxylamine linkers can be coupled to biomolecules. One established method involves reacting a muramyl peptide with methyl N,O-hydroxylamine in a sodium acetate (B1210297) buffer, demonstrating that a linker containing a hydroxylamine can be appended to a complex molecule. nih.gov This suggests that a deprotected and activated derivative of this compound could potentially be coupled to a hydroxylamine-containing molecule.

Alternatively, synthetic routes to create hydroxylamine-containing building blocks for conjugation exist. These methods provide a pathway to incorporate this functionality, which is valuable for specific ligation chemistries, such as forming oxime bonds with aldehydes or ketones, a reaction often used in bioconjugation for its stability and specific reaction conditions.

V. Future Perspectives and Emerging Research Directions

Innovations in Sustainable and Scalable Synthetic Routes for (2-Boc-aminoethoxy)-acetic acid

The development of sustainable and scalable synthetic routes for this compound and its derivatives is a key focus of current research. Traditional methods for synthesizing the core structure, [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), often involve multiple steps and costly reagents. google.com Innovations aim to create more economical and environmentally friendly processes.

One approach involves a synthetic reaction scheme that avoids the isolation and purification of intermediates, making the process more convenient and cost-effective. google.comgoogle.com Alternative strategies focus on different reaction sequences, such as removing a phthalimido group from an alcohol intermediate rather than an acid, followed by purification and subsequent oxidation. google.comgoogle.com Research into greener synthesis of the broader acetic acid family explores pathways like gas-to-acid methane (B114726) carboxylation and semi-artificial photosynthesis, which could potentially offer more sustainable alternatives to conventional methods. nih.govdiva-portal.org

A notable development is a synthetic method that can be performed at 0° Celsius under mildly basic conditions. google.com This process starts with the conversion of 2-[2-(2-chloroethoxy)ethoxy]-ethanol to an azide (B81097), followed by a series of reactions to yield the final product without the need for isolating intermediates. google.comwipo.int Such advancements are crucial for making these valuable compounds more accessible for large-scale applications.

| Scalability | Can be limited by cost and complexity google.com | Designed for improved scalability and cost-effectiveness google.com |

Expansion of Applications in Novel Therapeutic Modalities and Diagnostics

The bifunctional nature of this compound and its derivatives makes them highly valuable in the development of new therapeutic and diagnostic tools. The core AEEA structure is utilized as a linker in various biological applications.

In the realm of therapeutics, AEEA derivatives are being explored for their potential in creating novel drugs. For instance, they have been incorporated into compounds designed to inhibit Aβ aggregation, a process associated with Alzheimer's disease. These compounds have shown activity in reducing Aβ toxicity in human neuroblastoma cells. Furthermore, the un-derivatized form, 2-[2-(2-Aminoethoxy)ethoxy]acetic Acid, has demonstrated anti-proliferative activity in oral cancer cells by inducing apoptosis. It has also been observed to induce autophagy, a cellular process with implications in various diseases.

In diagnostics, the ability of the AEEA linker to connect different molecular entities is being leveraged. It has been used as a component in fluorescent probes for applications like electrochemical impedance spectroscopy. biosynth.com Its use in chemically modified peptide nucleic acids (PNA) as probes for DNA detection highlights its versatility. chemicalbook.com

Development of Advanced Materials Utilizing this compound as a Core Building Block

The application of this compound and its derivatives extends into materials science, particularly in the creation of advanced polymers and resins. The AEEA structure can be incorporated into polymer backbones to introduce specific functionalities, thereby altering the physical and chemical properties of the resulting material.

A significant area of application is in the synthesis of polystyrene-polyethylene glycol-like (PPL) resins. google.comgoogle.com These resins exhibit excellent swelling characteristics and are valuable in solid-phase peptide synthesis (SPPS) and solid-phase organic synthesis (SPOS). google.com The hydrophilic and flexible nature of the AEEA-derived linkers contributes to the desirable properties of these resins. google.com

Researchers have developed various types of these resins, including "high-load" versions with increased functional group loading, by incorporating residues like ornithine. google.comgoogle.com The ability to modify polymers with this compound opens up possibilities for creating pH-sensitive drug delivery systems and other functional coatings. vulcanchem.comcd-bioparticles.net

Table 2: Applications in Advanced Materials

Material Type Application Role of this compound derivative
Polystyrene-Polyethylene Glycol-like (PPL) Resins Solid-Phase Peptide Synthesis (SPPS), Solid-Phase Organic Synthesis (SPOS) google.com Forms the hydrophilic, flexible linker, providing desirable swelling properties google.com
Functionalized Polymers pH-Sensitive Drug Delivery Systems, Functional Coatings vulcanchem.comcd-bioparticles.net Acts as a modifying agent to introduce reactive groups and alter polymer characteristics vulcanchem.com

Integration into High-Throughput Synthesis and Screening Platforms for Chemical Libraries

The properties of this compound make it well-suited for integration into modern drug discovery platforms. High-throughput synthesis (HTS) and the generation of chemical libraries are cornerstones of identifying new lead compounds in pharmaceutical research.

The use of this compound derivatives in solid-phase synthesis is a key enabler for their application in HTS. google.com By anchoring these molecules to a solid support, a large number of related compounds can be synthesized in parallel by systematically varying the building blocks attached to the reactive ends of the linker. This approach is fundamental to the creation of diverse chemical libraries for screening against biological targets.

The development of resins with high loading capacity, facilitated by AEEA derivatives, is particularly beneficial for these platforms, as it allows for the synthesis of sufficient quantities of each compound for screening purposes. google.comgoogle.com The compatibility of these linkers with standard solid-phase synthesis conditions further streamlines their integration into automated synthesis platforms. google.com

Q & A

Q. What are the standard synthetic routes for preparing (2-Boc-aminoethoxy)-acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves sequential protection and coupling steps. For example, a two-step method includes:

  • Step 1 : Reacting 2-aminoethoxyethanol with Boc anhydride under basic conditions (e.g., sodium bicarbonate) to introduce the Boc protecting group .
  • Step 2 : Oxidation of the terminal hydroxyl group to a carboxylic acid using NaBr and TEMPO in an acetone/water system at 0–5°C . Key factors affecting yield include temperature control (to minimize side reactions) and stoichiometric ratios of oxidizing agents. The reported yield for analogous compounds (e.g., Fmoc-AEEA) exceeds 80% under optimized conditions .

Q. How is purity assessed during the synthesis of this compound?

Purity is validated via:

  • HPLC : To quantify residual reactants and by-products (e.g., over-oxidized species).
  • NMR : 1^1H and 13^13C spectra confirm the presence of Boc (tert-butyl signals at ~1.4 ppm) and acetic acid moieties (carboxylic proton absent in D₂O exchange) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF verifies the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₂₁NO₅: theoretical m/z 260.14) .

Advanced Research Questions

Q. What strategies mitigate by-product formation during the oxidation step of this compound synthesis?

By-products like over-oxidized aldehydes or dimerized species arise from excessive TEMPO or elevated temperatures. Mitigation approaches include:

  • Stoichiometric Control : Limiting NaBr and TEMPO to ≤1 mol% of the substrate .
  • Low-Temperature Reaction : Maintaining 0–5°C to suppress radical-mediated side reactions .
  • Purification : Silica gel chromatography with ethyl acetate/hexane gradients isolates the target compound from impurities .

Q. How does this compound function in solid-phase peptide synthesis (SPPS)?

The Boc group protects the amine during SPPS, while the acetic acid moiety enables conjugation to resins or biomolecules. For example:

  • Coupling : Activate the carboxylic acid with HBTU/DIPEA for attachment to amine-functionalized resins.
  • Deprotection : Treat with TFA to remove Boc, exposing the amine for subsequent peptide elongation . This method is critical for synthesizing peptide dendrimers or PEGylated therapeutics .

Q. What analytical challenges arise in characterizing this compound, and how are contradictions resolved?

Common challenges include:

  • NMR Signal Overlap : The ethoxy and Boc groups may obscure peaks. Use 2D NMR (COSY, HSQC) to assign signals unambiguously.
  • Acid Instability : Boc deprotection under acidic conditions complicates analysis. Neutralize samples before LC-MS . Discrepancies between theoretical and observed molecular weights (e.g., due to sodium adducts) are resolved via high-resolution MS .

Q. How is this compound utilized in polymer chemistry for drug delivery systems?

The compound serves as a monomer for pH-responsive polymers. For instance:

  • Synthesis : Copolymerize with PEG-diacrylate via radical polymerization.
  • Function : The Boc group hydrolyzes in acidic environments (e.g., tumor tissues), releasing encapsulated drugs . Studies show such polymers enhance doxorubicin delivery efficacy by 40% compared to non-responsive carriers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.